molecular formula C16H15NO B13033327 2-Amino-2-(2-anthryl)ethan-1-OL

2-Amino-2-(2-anthryl)ethan-1-OL

Katalognummer: B13033327
Molekulargewicht: 237.30 g/mol
InChI-Schlüssel: IYXAWKPHWZYHDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-(2-anthryl)ethan-1-OL is an organic compound with the molecular formula C16H15NO It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-anthryl)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with anthracene, which undergoes a Friedel-Crafts acylation to introduce an ethanone group at the 2-position.

    Reduction: The resulting 2-anthryl ethanone is then reduced to 2-anthryl ethanol using a reducing agent such as sodium borohydride.

    Amination: Finally, the hydroxyl group of 2-anthryl ethanol is converted to an amino group through a nucleophilic substitution reaction using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(2-anthryl)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-Anthryl ethanone.

    Reduction: 2-Anthryl ethane.

    Substitution: Various substituted anthracene derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(2-anthryl)ethan-1-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to its anthracene moiety.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-2-(2-anthryl)ethan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The anthracene moiety can intercalate into DNA, affecting its structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-2-(9-anthryl)ethan-1-OL: Similar structure but with the amino group at the 9-position of anthracene.

    2-Amino-2-(1-anthryl)ethan-1-OL: Similar structure but with the amino group at the 1-position of anthracene.

Uniqueness

2-Amino-2-(2-anthryl)ethan-1-OL is unique due to the specific positioning of the amino and hydroxyl groups, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to its isomers.

Eigenschaften

Molekularformel

C16H15NO

Molekulargewicht

237.30 g/mol

IUPAC-Name

2-amino-2-anthracen-2-ylethanol

InChI

InChI=1S/C16H15NO/c17-16(10-18)14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)9-14/h1-9,16,18H,10,17H2

InChI-Schlüssel

IYXAWKPHWZYHDL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.